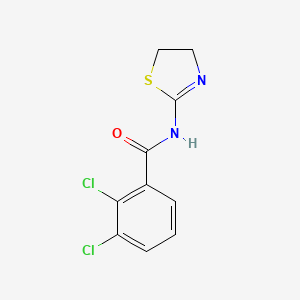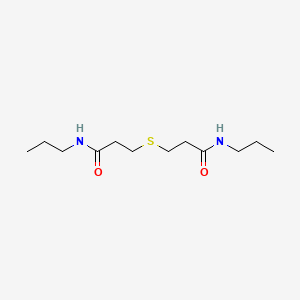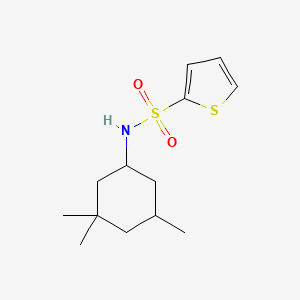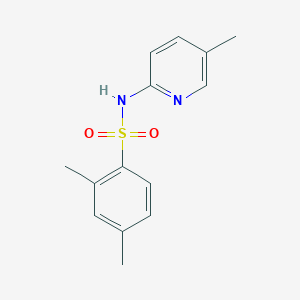![molecular formula C18H20BrNO3 B10975248 3-[(3-Bromophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B10975248.png)
3-[(3-Bromophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3-ブロモフェニル)カルバモイル]-7-(プロパン-2-イリデン)ビシクロ[221]ヘプタン-2-カルボン酸は、ビシクロ構造を持つ複雑な有機化合物です。
2. 製法
合成ルートと反応条件
3-[(3-ブロモフェニル)カルバモイル]-7-(プロパン-2-イリデン)ビシクロ[2.2.1]ヘプタン-2-カルボン酸の合成には、通常、複数の工程が必要となります。一般的な方法の1つは、鈴木・宮浦カップリング反応で、これは炭素-炭素結合を形成するために広く用いられています。 この反応には、温和な条件下でホウ素試薬とパラジウム触媒の使用が含まれます 。 別の方法には、[2 + 2]環状付加による新しいビルディングブロックへのアクセスのための光化学の使用が含まれます .
工業生産方法
この化合物の工業生産方法は、あまりよく文書化されていませんが、おそらく実験室での合成方法をスケールアップしたものと思われます。これには、高収率と高純度を確保するための反応条件の最適化と、潜在的に危険な試薬の取り扱いに対する安全対策の実施が含まれます。
3. 化学反応解析
反応の種類
3-[(3-ブロモフェニル)カルバモイル]-7-(プロパン-2-イリデン)ビシクロ[2.2.1]ヘプタン-2-カルボン酸は、次のようなさまざまな種類の化学反応を起こすことができます。
酸化: この反応は、通常、酸化剤を使用して分子に酸素原子を導入することを含みます。
還元: 還元剤は、酸素原子を除去するか、水素原子を添加するために使用できます。
置換: この反応は、通常、求核剤または求電子剤を使用して、ある官能基を別の官能基と置き換えることを含みます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、水酸化ナトリウムなどの求核剤などがあります。反応条件は、目的の変換によって異なりますが、通常、制御された温度と不活性雰囲気を使用して、望ましくない副反応を防ぎます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はカルボン酸またはケトンを生成する可能性があり、還元はアルコールまたはアルカンを生成する可能性があります。
4. 科学研究への応用
3-[(3-ブロモフェニル)カルバモイル]-7-(プロパン-2-イリデン)ビシクロ[2.2.1]ヘプタン-2-カルボン酸は、いくつかの科学研究への応用があります。
化学: これは、より複雑な分子を合成するためのビルディングブロックとして使用されます.
生物学: この化合物の独自の構造により、分子レベルで生物学的相互作用を研究するための候補となります。
産業: 特定の特性を持つ新素材の開発に使用されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Another method involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions
3-[(3-Bromophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
3-[(3-Bromophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific properties.
作用機序
3-[(3-ブロモフェニル)カルバモイル]-7-(プロパン-2-イリデン)ビシクロ[2.2.1]ヘプタン-2-カルボン酸の作用機序は、酵素や受容体などの分子標的との相互作用を含みます。この化合物の構造により、特定の結合部位に適合し、これらの標的の活性を調節することができます。これは、関与する経路に応じて、さまざまな生物学的効果につながる可能性があります。
6. 類似化合物の比較
類似化合物
- 3-[(3-カルバモイルチオフェン-2-イル)カルバモイル]-7-(プロパン-2-イリデン)ビシクロ[2.2.1]ヘプタン-2-カルボン酸
- その他のビシクロ[2.2.1]ヘプタン誘導体
独自性
3-[(3-ブロモフェニル)カルバモイル]-7-(プロパン-2-イリデン)ビシクロ[221]ヘプタン-2-カルボン酸を際立たせているのは、その特定の置換パターンで、これにより独自の化学的および生物学的特性が与えられます。
類似化合物との比較
Similar Compounds
- 3-[(3-Carbamoylthiophen-2-yl)carbamoyl]-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid
- Other bicyclo[2.2.1]heptane derivatives
Uniqueness
What sets 3-[(3-Bromophenyl)carbamoyl]-7-(propan-2-ylidene)bicyclo[221]heptane-2-carboxylic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties
特性
分子式 |
C18H20BrNO3 |
|---|---|
分子量 |
378.3 g/mol |
IUPAC名 |
3-[(3-bromophenyl)carbamoyl]-7-propan-2-ylidenebicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C18H20BrNO3/c1-9(2)14-12-6-7-13(14)16(18(22)23)15(12)17(21)20-11-5-3-4-10(19)8-11/h3-5,8,12-13,15-16H,6-7H2,1-2H3,(H,20,21)(H,22,23) |
InChIキー |
MPFXIFDKUUEHKA-UHFFFAOYSA-N |
正規SMILES |
CC(=C1C2CCC1C(C2C(=O)NC3=CC(=CC=C3)Br)C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[4-(2-Methylpropyl)phenyl]sulfonyl}piperidine](/img/structure/B10975183.png)
![1-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-phenylurea](/img/structure/B10975186.png)
![Methyl 2-{[(2-phenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B10975193.png)
![4-Ethyl-5-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B10975199.png)
![1-[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]-3-phenylurea](/img/structure/B10975206.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide](/img/structure/B10975225.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-phenylcyclopropanecarboxamide](/img/structure/B10975230.png)
![2-[(6-Methoxy-1,3-benzothiazol-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B10975232.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N,N-diethylpropanamide](/img/structure/B10975234.png)


-yl)methanone](/img/structure/B10975247.png)

